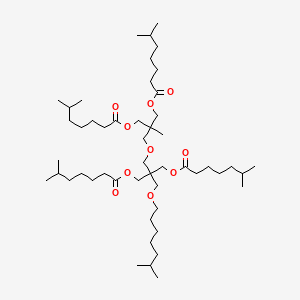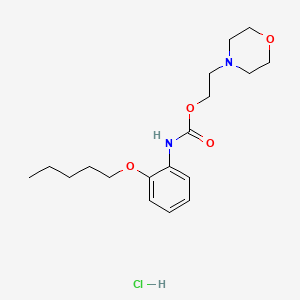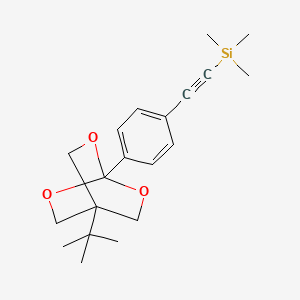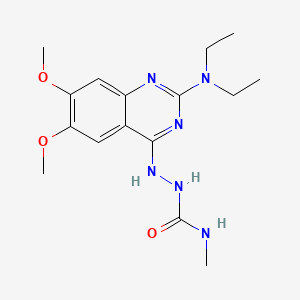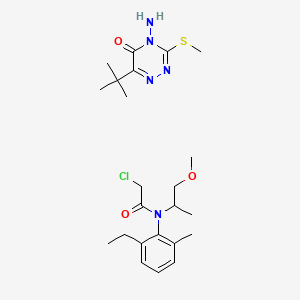
Cotoran multi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metribuzin-metolachlor mixture is a combination of two herbicides, metribuzin and metolachlor, used primarily for weed control in agricultural settings. Metribuzin is a triazinone herbicide, while metolachlor is a chloroacetanilide herbicide. This mixture is effective in controlling a wide range of broadleaf and grass weeds, providing both pre-emergence and early post-emergence control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Metribuzin: The synthesis of metribuzin involves the reaction of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one with various reagents under controlled conditions.
Metolachlor: Metolachlor is synthesized through the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide with appropriate reagents.
Industrial Production Methods
Industrial production of metribuzin and metolachlor involves large-scale chemical synthesis using batch or continuous processes. These methods ensure high yield and purity of the final product, which is then formulated into various herbicidal products .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Metribuzin undergoes oxidation to form various metabolites, including desamino-diketo-metribuzin.
Reduction: Reduction reactions can convert metribuzin into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
Metribuzin-metolachlor mixture has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Employed in studies on plant physiology and weed resistance mechanisms.
Medicine: Investigated for potential effects on non-target organisms and environmental health.
Industry: Widely used in agricultural practices for effective weed management, contributing to increased crop yields
Mecanismo De Acción
The mechanism of action of metribuzin involves inhibition of photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, causing cellular damage and plant death . Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids, which are essential for cell membrane formation . Together, these herbicides provide a synergistic effect, enhancing weed control efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
The metribuzin-metolachlor mixture is unique due to its dual mode of action, providing both pre-emergence and post-emergence control of a wide range of weeds. This combination also offers improved resistance management and extended residual control compared to single herbicides .
Propiedades
Número CAS |
60747-23-1 |
|---|---|
Fórmula molecular |
C23H36ClN5O3S |
Peso molecular |
498.1 g/mol |
Nombre IUPAC |
4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C8H14N4OS/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h6-8,12H,5,9-10H2,1-4H3;9H2,1-4H3 |
Clave InChI |
BGPCECYRUDNLPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


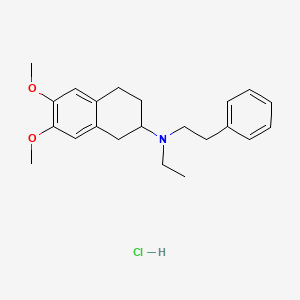
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
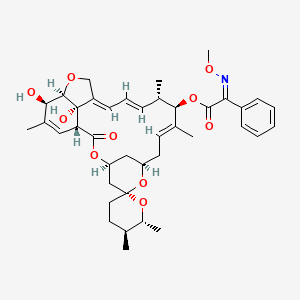
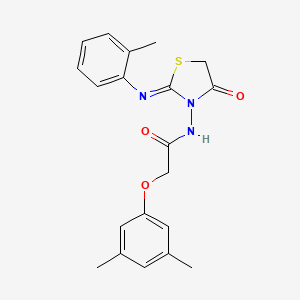
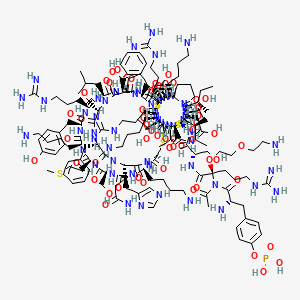
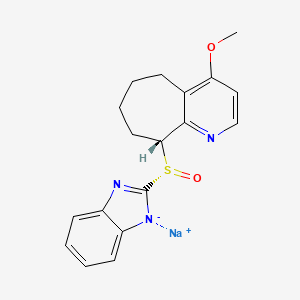
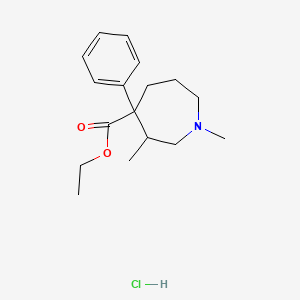
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
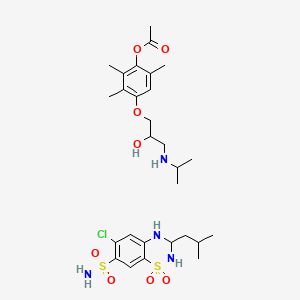
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
